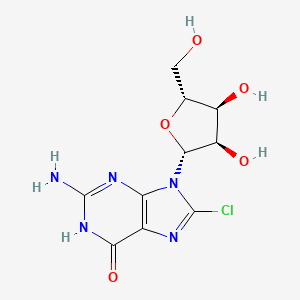![molecular formula C16H12FN3O B1532022 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole CAS No. 1154346-82-3](/img/structure/B1532022.png)
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole
Übersicht
Beschreibung
The compound “2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . The compound also contains a fluorophenyl group and an indole group. Indole is a benzopyrrole, which contains a benzenoid nucleus and is aromatic in nature .
Molecular Structure Analysis
The molecular structure of this compound includes an oxadiazole ring, a fluorophenyl group, and an indole group. Oxadiazole is a five-membered ring that possesses one oxygen, two carbons, two nitrogen atoms, and two double bonds . Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A significant application of compounds related to 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole is in anticancer research. These compounds, including 3-aryl-5-aryl-1,2,4-oxadiazoles, have been identified as potential apoptosis inducers, crucial for anticancer therapies. For example, some derivatives have shown activity against breast and colorectal cancer cell lines, with specific compounds identified as competitive inhibitors with low Ki values against urease enzyme, indicating their potential as therapeutic agents in cancer treatment (Zhang et al., 2005) (Nazir et al., 2018).
Antimicrobial Activity
These compounds also exhibit antimicrobial properties. Certain derivatives have demonstrated significant antibacterial and antifungal activities, which could be enhanced by the presence of fluorine atoms. This suggests their potential use in developing new antimicrobial agents (Parikh & Joshi, 2014).
Fluorescent Probes and OLEDs
In the field of photophysics, derivatives of this compound have been studied for their potential in creating fluorescent probes and organic light-emitting diodes (OLEDs). Their unique fluorescence properties, such as blue-shifted fluorescence and high singlet-triplet energy separation, make them suitable for these applications (Cooper et al., 2022).
Synthesis and Molecular Studies
Research into these compounds has also focused on their synthesis and molecular structure analysis. Studies have reported the synthesis of various derivatives and their structural characterization, providing insights into their chemical properties and potential reactivity (Kudzma, 2003).
Analgesic and Anti-Inflammatory Properties
Some derivatives have been evaluated for their analgesic and anti-inflammatory properties. These studies are crucial for the development of new pharmaceutical agents with reduced gastrointestinal toxicity, a common side effect associated with many anti-inflammatory drugs (Bhandari et al., 2010).
Wirkmechanismus
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors , and 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities . .
Mode of action
The mode of action would depend on the specific targets of this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . 1,2,4-Oxadiazole derivatives have shown antibacterial effects .
Pharmacokinetics
The presence of fluorine in drug molecules can enhance certain properties such as lipophilicity, metabolic stability, and potency .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of this compound. Some indole and 1,2,4-oxadiazole derivatives have shown inhibitory activity against certain viruses and bacteria .
Biochemische Analyse
Biochemical Properties
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole exhibits a range of biochemical properties that make it a subject of interest in biochemical research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, potentially modulating their activity and contributing to its antioxidant properties . Additionally, this compound may bind to specific receptors, such as G-protein coupled receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. For example, in cancer cell lines, this compound has demonstrated antiproliferative effects by inducing cell cycle arrest and promoting apoptosis . Furthermore, it affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, it has been reported to inhibit the activity of certain kinases, such as protein kinase C, by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered metabolic activity and gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys.
Eigenschaften
IUPAC Name |
5-(2,3-dihydro-1H-indol-2-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-12-7-5-10(6-8-12)15-19-16(21-20-15)14-9-11-3-1-2-4-13(11)18-14/h1-8,14,18H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVAWXNAPOLWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


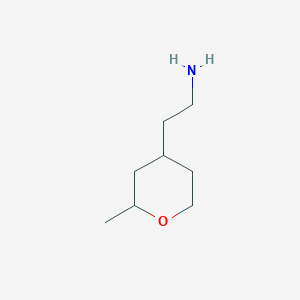
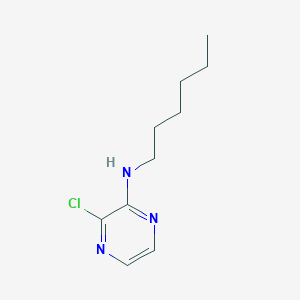
![1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531944.png)
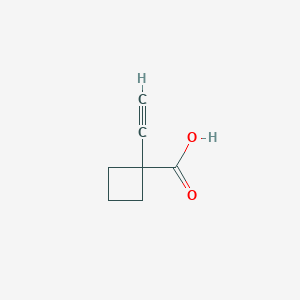
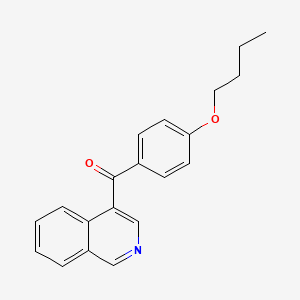
![4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1531949.png)
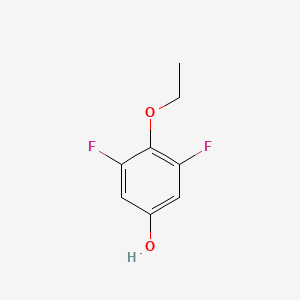


![2,2,2-trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B1531954.png)
![1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1531957.png)
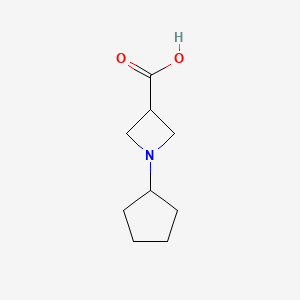
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-(4-iodophenyl)-](/img/structure/B1531960.png)
